![molecular formula C21H16NO3PS B14307648 Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate CAS No. 112164-03-1](/img/structure/B14307648.png)
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzothiazole moiety linked to a diphenyl phosphonate group via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with diphenyl phosphorochloridate under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .
Scientific Research Applications
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-Aminothiazole derivatives
Comparison: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is unique due to its specific structure, which combines a benzothiazole ring with a diphenyl phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for diverse research and industrial uses .
Properties
CAS No. |
112164-03-1 |
|---|---|
Molecular Formula |
C21H16NO3PS |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(2-diphenoxyphosphorylethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C21H16NO3PS/c23-26(24-17-9-3-1-4-10-17,25-18-11-5-2-6-12-18)16-15-21-22-19-13-7-8-14-20(19)27-21/h1-16H |
InChI Key |
JCWNCURQZJKAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C=CC2=NC3=CC=CC=C3S2)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



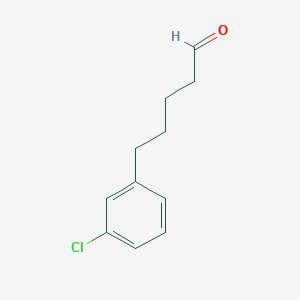
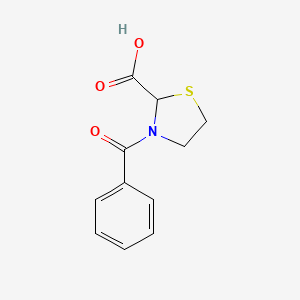
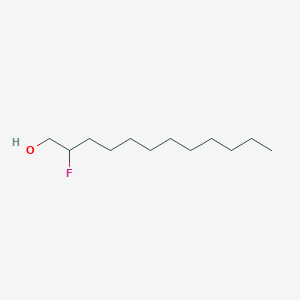
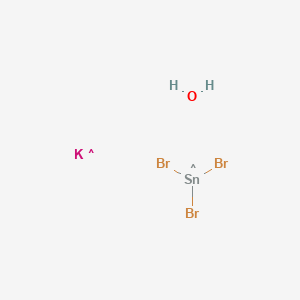

![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
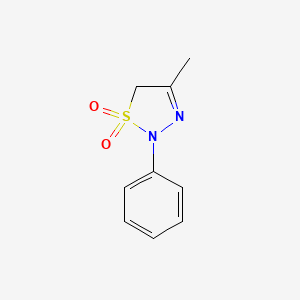
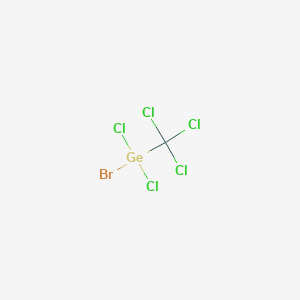

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
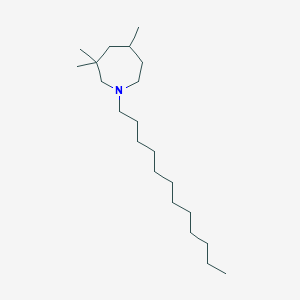
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
